REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[CH3:13][C:14]([Si:17](Cl)([CH3:19])[CH3:18])([CH3:16])[CH3:15].[Cl-].[NH4+]>C1COCC1>[C:14]([Si:17]([CH3:19])([CH3:18])[N:8]1[C:5]2=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=[C:4]2[CH:10]=[CH:9]1)([CH3:16])([CH3:15])[CH3:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
656 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
of stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a sealed tube equipped with a septa under nitrogen
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
TEMPERATURE
|
Details
|
the sealed tube heated at 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil that
|
Type
|
FILTRATION
|
Details
|
was subjected to a short plug filtration (10% EtOAC-90% hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 871 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |